![molecular formula C19H16N2O3 B2979736 4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid CAS No. 745068-30-8](/img/structure/B2979736.png)
4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMABN and is a derivative of benzoic acid. DMABN has a unique structure that makes it an attractive candidate for various research applications.
科学研究应用
DMABN has been used in various scientific research applications due to its unique chemical structure. One of the primary research applications of DMABN is in the development of fluorescent probes for imaging biological systems. DMABN has been shown to have excellent fluorescent properties, making it an attractive candidate for the development of imaging probes. DMABN has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
作用机制
The mechanism of action of DMABN is not fully understood. However, it is believed that DMABN works by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain proteins, which can have various effects on the body.
Biochemical and Physiological Effects
DMABN has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that DMABN has anti-inflammatory and antioxidant properties. DMABN has also been shown to have potential anticancer properties, as it can induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the primary advantages of DMABN is its fluorescent properties, which make it an attractive candidate for the development of imaging probes. DMABN is also relatively easy to synthesize, making it accessible to most laboratories. However, one of the limitations of DMABN is its potential toxicity. Further studies are needed to determine the toxicity of DMABN and its potential side effects.
未来方向
There are several future directions for the research on DMABN. One of the primary areas of research is the development of new drugs for the treatment of various diseases. DMABN has shown potential anticancer properties, and further studies are needed to determine its efficacy in the treatment of cancer. Additionally, further studies are needed to determine the toxicity of DMABN and its potential side effects. Finally, research is needed to determine the full mechanism of action of DMABN and its potential applications in various fields.
Conclusion
In conclusion, 4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMABN has a unique structure that makes it an attractive candidate for various research applications. The synthesis method of DMABN is relatively straightforward, and it has been used in various scientific research applications, including the development of fluorescent probes for imaging biological systems and the development of new drugs for the treatment of various diseases. DMABN has shown potential anticancer properties, and further studies are needed to determine its efficacy in the treatment of cancer. Finally, research is needed to determine the full mechanism of action of DMABN and its potential applications in various fields.
合成方法
The synthesis of DMABN involves the reaction of 2,5-dimethylaniline with acetylacetone to form a beta-diketone intermediate. This intermediate is then reacted with benzoyl chloride to form DMABN. The synthesis method of DMABN is relatively straightforward and can be achieved using simple laboratory techniques.
属性
IUPAC Name |
4-[(Z)-2-cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-12-3-4-13(2)17(9-12)21-18(22)16(11-20)10-14-5-7-15(8-6-14)19(23)24/h3-10H,1-2H3,(H,21,22)(H,23,24)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOCGMJQKZQEBW-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-Cyano-2-[(2,5-dimethylphenyl)carbamoyl]eth-1-en-1-yl}benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2979653.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one](/img/structure/B2979654.png)
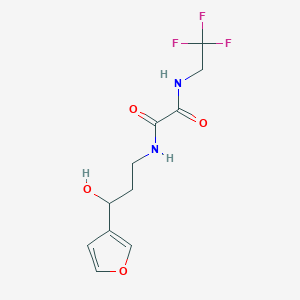
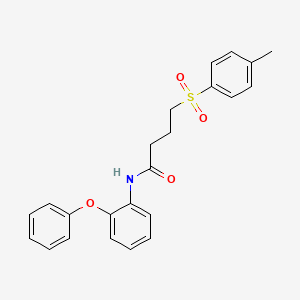
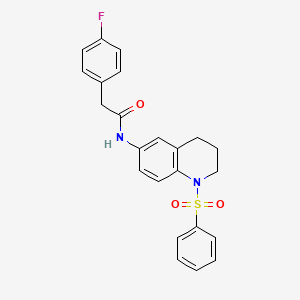

![ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2979662.png)
![4-amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide](/img/structure/B2979665.png)
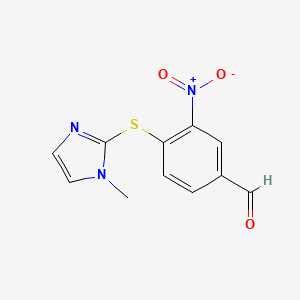
![N-[1-(4-methoxyphenyl)ethyl]-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2979668.png)

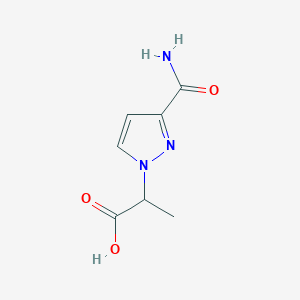
![{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2979674.png)
